

Technical Guide: Physicochemical Properties and Application of Fmoc-Glu(OMe)-OH

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Compound of Interest

Compound Name: Fmoc-Glu(OMe)-OH

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This technical guide provides a comprehensive overview of the physicochemical properties of **Fmoc-Glu(OMe)-OH**, a key building block in peptide synthesis. The document details its appearance and melting point, outlines relevant experimental protocols, and illustrates its primary application in Solid-Phase Peptide Synthesis (SPPS).

Physicochemical Properties of Fmoc-Glu(OMe)-OH

Fmoc-L-Glu(OMe)-OH, with the CAS number 145038-50-2, is a derivative of L-glutamic acid.^[1] It is characterized as a white to off-white solid powder.^{[1][2]} This compound plays a crucial role as a fundamental component in the synthesis of peptides, particularly in the development of peptide-based therapeutics and other biotechnological applications.^[1]

Quantitative Data Summary

The following table summarizes the key quantitative properties of **Fmoc-Glu(OMe)-OH**.

Property	Value	References
Molecular Formula	C ₂₁ H ₂₁ NO ₆	[1][3]
Molecular Weight	383.36 g/mol	[1]
Melting Point	110 - 120 °C	[1]
Appearance	White to off-white powder	[1][2]
Purity (by HPLC)	≥ 98%	[1]
Storage Temperature	2-8°C	[4]

Experimental Protocols

Determination of Melting Point

Objective: To determine the melting point range of **Fmoc-Glu(OMe)-OH** powder.

Apparatus:

- Melting point apparatus (e.g., digital melting point meter)
- Capillary tubes
- Spatula
- Mortar and pestle (if sample is not a fine powder)

Procedure:

- Sample Preparation: Ensure the **Fmoc-Glu(OMe)-OH** powder is dry and finely powdered. If necessary, gently grind the sample using a mortar and pestle.
- Capillary Loading: Pack a small amount of the powder into a capillary tube to a height of 2-3 mm. This is achieved by tapping the sealed end of the capillary tube on a hard surface.
- Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

- Heating and Observation:
 - Set a rapid heating rate initially to approach the expected melting point.
 - Once the temperature is within 15-20°C of the expected melting point (110-120°C), reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium.
- Data Recording:
 - Record the temperature at which the first drop of liquid appears (the lower end of the melting range).
 - Record the temperature at which the entire sample has melted into a clear liquid (the upper end of the melting range).
- Repeat: Perform the measurement in triplicate to ensure accuracy and report the average range.

Solid-Phase Peptide Synthesis (SPPS) using Fmoc-Protected Amino Acids

Objective: To provide a general workflow for the incorporation of a **Fmoc-Glu(OMe)-OH** residue into a peptide chain using manual Solid-Phase Peptide Synthesis (SPPS).

Materials:

- Solid support resin (e.g., Rink Amide resin)
- **Fmoc-Glu(OMe)-OH** and other required Fmoc-protected amino acids
- Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)
- Reagents for Fmoc deprotection: 20% Piperidine in DMF
- Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or similar
- Base: N,N'-Diisopropylethylamine (DIPEA)

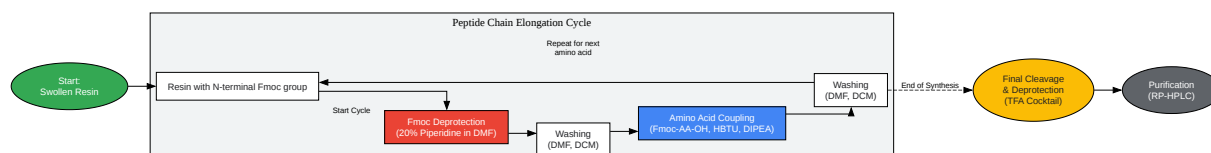
- Cleavage cocktail: Trifluoroacetic acid (TFA), Triisopropylsilane (TIPS), water
- Precipitation solvent: Cold diethyl ether

Procedure:

- Resin Swelling: The solid support resin is swelled in DMF within a reaction vessel for at least one hour.
- Fmoc Deprotection: The Fmoc protecting group from the resin-bound amino acid is removed by treating the resin with a 20% solution of piperidine in DMF. This is typically a two-step process: a short initial treatment followed by a longer one. The resin is then washed thoroughly with DMF and DCM to remove residual piperidine.
- Amino Acid Coupling: In a separate container, **Fmoc-Glu(OMe)-OH** (or another Fmoc-amino acid) is pre-activated by dissolving it in DMF with a coupling agent like HBTU and a base such as DIPEA. This activated amino acid solution is then added to the deprotected resin, and the mixture is agitated to facilitate the formation of the peptide bond.
- Washing: After the coupling reaction, the resin is washed extensively with DMF and DCM to remove any unreacted reagents.
- Chain Elongation: Steps 2-4 are repeated for each subsequent amino acid to be added to the peptide sequence.
- Cleavage and Deprotection: Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously. This is achieved by treating the resin with a cleavage cocktail, commonly containing TFA.
- Peptide Precipitation and Purification: The cleaved peptide is precipitated from the TFA solution using cold diethyl ether. The crude peptide is then collected by centrifugation, washed, and dried. Final purification is typically performed using reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualized Workflow

The following diagram illustrates the cyclical process of Solid-Phase Peptide Synthesis (SPPS) for incorporating an amino acid like **Fmoc-Glu(OMe)-OH**.



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Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

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